4-Chloro-5-nitroquinoline

Regioselective Synthesis Nitroquinoline Isomers Chromatographic Separation

Procure the authentic 4-chloro-5-nitroquinoline isomer (CAS 40106-98-7) to ensure regioselective synthetic success. The unique 4-Cl/5-NO₂ pattern imposes an electronic bias distinct from 6-, 7-, or 8-nitro isomers, enabling controlled sequential functionalization: nucleophilic chlorine displacement followed by nitro reduction or VNS amination. This is the foundational scaffold for pentacyclic pyridoacridine alkaloids and kinase inhibitor libraries. Incorrect isomers lead to failed syntheses and irreproducible bioactivity data. Verify melting point (144–146°C) to confirm identity.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
CAS No. 40106-98-7
Cat. No. B1354559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-nitroquinoline
CAS40106-98-7
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C(=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C9H5ClN2O2/c10-6-4-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-5H
InChIKeyDWKLLQSQXXCSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-nitroquinoline (CAS 40106-98-7): A Key Heterocyclic Building Block for Medicinal Chemistry and Advanced Organic Synthesis


4-Chloro-5-nitroquinoline is a heterocyclic aromatic compound belonging to the substituted quinoline family, characterized by a chlorine atom at the 4-position and a nitro group at the 5-position on the quinoline core . It functions as a versatile synthetic intermediate, with applications in the synthesis of complex alkaloids, kinase inhibitors, and other bioactive molecules . The compound exhibits notable thermochromic properties, undergoing isomerization to 4-chloro-5-nitrosoquinoline upon heating , and serves as a key scaffold in structure-activity relationship studies for antimicrobial and antiviral agents [1]. Its strategic substitution pattern—combining a nucleofuge (Cl) with a strong electron-withdrawing group (NO₂)—enables selective, sequential derivatization that is not readily achievable with mono-substituted or differently substituted quinoline analogs.

Why 4-Chloro-5-nitroquinoline Cannot Be Interchanged with Other Chloronitroquinoline Isomers


Chloronitroquinoline isomers are not functionally interchangeable due to profound differences in electronic distribution, reactivity, and downstream synthetic utility. The relative positioning of the chloro and nitro substituents dictates both the regioselectivity of nucleophilic aromatic substitution and the ability to participate in orthogonal reaction sequences [1]. For instance, the 5-nitro substitution in 4-chloro-5-nitroquinoline imposes a distinct electronic bias on the quinoline ring compared to the 6-nitro, 7-nitro, or 8-nitro isomers, altering the reactivity of the 4-chloro leaving group and influencing the outcome of subsequent cross-coupling or amination reactions [2]. Moreover, isomeric mixtures generated during nitration require careful chromatographic separation, as evidenced by the differing physical properties and yields of 4-chloro-5-nitroquinoline (16% yield, mp 144-146°C) versus its 8-nitro counterpart (59% yield, mp 128-129°C) . Procuring the incorrect isomer leads to failed synthetic routes, wasted resources, and irreproducible biological data in downstream assays.

Quantitative Evidence Guide: Differentiating 4-Chloro-5-nitroquinoline from Isomeric and Functional Analogs


Regioselective Nitration Yields Distinct 5-Nitro vs 8-Nitro Isomer Profiles

Nitration of 4-chloroquinoline produces a mixture of 4-chloro-8-nitroquinoline and 4-chloro-5-nitroquinoline. The 5-nitro isomer is obtained as the minor product with a significantly lower yield of 16%, necessitating purification via silica gel column chromatography. In contrast, the major 8-nitro isomer forms with a 59% yield and can be isolated by simple recrystallization from methanol . This yield differential directly impacts the cost and availability of 4-chloro-5-nitroquinoline for procurement.

Regioselective Synthesis Nitroquinoline Isomers Chromatographic Separation

Physical Property Distinction: Melting Point Separation from 8-Nitro Isomer

4-Chloro-5-nitroquinoline exhibits a distinct melting point range of 144-146°C, which serves as a primary identifier to differentiate it from the co-produced 8-nitro isomer (128-129°C) and the 6-nitro isomer (144-145°C) [1]. The close melting point proximity to the 6-nitro isomer (differing by only 1°C) underscores the necessity for orthogonal characterization (e.g., mixed melting point depression or NMR) to confirm identity [1].

Physical Characterization Quality Control Isomer Purity

Structural Confirmation via Distinct NMR Chemical Shifts

The 5-nitro substitution pattern yields unique ¹H and ¹³C NMR chemical shifts that distinguish it from the 8-nitro isomer. Key diagnostic signals for 4-chloro-5-nitroquinoline in CDCl₃ include the H-2 proton doublet at δ 7.65 (J=4.7 Hz) and the H-3 proton doublet at δ 8.90 (J=4.7 Hz). The corresponding ¹³C NMR shows C-2 and C-3 resonances at δ 151.2 and 123.4, respectively . For the 8-nitro isomer, the analogous H-2 and H-3 signals appear at δ 7.67 (J=4.5 Hz) and δ 8.94 (J=4.5 Hz) , representing a measurable downfield shift (Δδ of +0.02 and +0.04 ppm) for the 8-nitro isomer relative to the 5-nitro isomer.

NMR Spectroscopy Structural Elucidation Analytical Chemistry

Thermochromic Isomerization: A Unique Functional Property

4-Chloro-5-nitroquinoline (4CNQ) undergoes a thermally induced isomerization to 4-chloro-5-nitrosoquinoline (4CNQO). This transformation is characterized by distinct X-ray diffraction patterns for the two species, allowing their unambiguous identification in the solid state . The isomerization is accompanied by observable changes in absorption spectra , confirming that the nitro and nitroso forms possess different electronic structures. Unlike many simple quinoline analogs that lack this thermochromic behavior, this property opens avenues for materials science applications.

Thermochromism Photoisomerization Materials Chemistry

Differential Reactivity in Nucleophilic Aromatic Substitution vs. VNS Pathways

The presence of both a 4-chloro leaving group and a 5-nitro electron-withdrawing group enables two distinct reaction manifolds. The chlorine at C-4 undergoes conventional nucleophilic aromatic substitution (SNAr) with amines or alkoxides. Simultaneously, the nitro group activates the ring for vicarious nucleophilic substitution of hydrogen (VNS), allowing direct C-H amination at positions ortho or para to the nitro group [1]. This dual reactivity is not possible with non-halogenated nitroquinolines (e.g., 5-nitroquinoline) or with 4-chloroquinoline lacking the nitro activation. While quantitative kinetic data comparing 4-chloro-5-nitroquinoline to its analogs are not available in the current literature, the structural premise of orthogonal reactivity is well-established for this substitution pattern.

SNAr Vicarious Nucleophilic Substitution Reaction Selectivity

Validated Research Applications for 4-Chloro-5-nitroquinoline Based on Evidence


Synthesis of Bioactive Amino-Substituted Quinolines via Orthogonal Derivatization

4-Chloro-5-nitroquinoline serves as a strategic precursor for generating libraries of amino-substituted quinoline derivatives. Its structure allows for sequential functionalization: initial nucleophilic substitution of the 4-chloro group with a primary or secondary amine yields a 4-amino-5-nitroquinoline intermediate . The residual 5-nitro group can then be reduced to a 5-amino group (using Fe/HCl or catalytic hydrogenation) , or can itself participate in vicarious nucleophilic substitution (VNS) reactions for direct C-H amination [1]. This stepwise control is critical for synthesizing kinase inhibitors and other biologically active molecules where precise substitution patterns dictate target engagement .

Precursor for Pyridoacridine Marine Alkaloid Synthesis

The core 4-chloro-5-nitroquinoline scaffold serves as an advanced starting point for the total synthesis of pentacyclic pyridoacridine marine alkaloids, a class of natural products with potent anticancer and antimicrobial activities . While the specific derivative 4-chloro-8-methoxy-5-nitroquinoline was employed in the synthesis of arnoamines A and B , the parent 4-chloro-5-nitroquinoline provides the foundational substitution pattern (4-chloro, 5-nitro) required for the key annulation and cyclization steps in this class of molecules. Researchers engaged in natural product synthesis should select this isomer to establish the correct functional group arrangement for downstream complexity generation.

Structure-Activity Relationship (SAR) Studies on Nitroquinoline Antimicrobials

Nitroquinoline derivatives, including those derived from 4-chloro-5-nitroquinoline, have demonstrated inhibitory activity against multidrug-resistant (MDR) Klebsiella pneumoniae . The 4-chloro-5-nitro isomer provides a defined scaffold for systematic SAR exploration, allowing researchers to vary the substituent at the 4-position (via chlorine displacement) while keeping the critical 5-nitro pharmacophore constant . Comparative studies with other positional isomers are essential to map the spatial requirements for topoisomerase IV inhibition, and procuring the authentic 5-nitro isomer is a prerequisite for generating interpretable SAR data .

Investigation of Solid-State Thermochromic Materials

The thermally induced isomerization of 4-chloro-5-nitroquinoline to its nitroso counterpart represents a model system for studying solid-state reactivity and stimuli-responsive materials . The distinct X-ray diffraction patterns of the nitro and nitroso forms allow for precise monitoring of the isomerization process . This property, which is not general to all chloronitroquinolines, makes this specific isomer valuable for research in crystal engineering, molecular switches, and the development of smart materials. Procurement of this compound should be prioritized by materials chemists investigating solid-state photochemical or thermal transformations.

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